2-Bromo-1-(tert-butoxy)-3-fluorobenzene
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Overview
Description
2-Bromo-1-(tert-butoxy)-3-fluorobenzene is an organic compound that features a benzene ring substituted with bromine, tert-butoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(tert-butoxy)-3-fluorobenzene typically involves the bromination and fluorination of a benzene derivative. One common method is the bromination of 1-(tert-butoxy)-3-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(tert-butoxy)-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The tert-butoxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of oxidized benzene derivatives.
Scientific Research Applications
2-Bromo-1-(tert-butoxy)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its derivatives for pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(tert-butoxy)-3-fluorobenzene involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, while the tert-butoxy group can influence the compound’s reactivity through steric and electronic effects. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(tert-butoxy)-4-nitrobenzene
- 2-Bromo-1-(tert-butoxy)-3-chlorobenzene
- 2-Bromo-1-(tert-butoxy)-3-methylbenzene
Uniqueness
2-Bromo-1-(tert-butoxy)-3-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. The combination of these substituents can influence the compound’s behavior in various chemical reactions and applications.
Properties
Molecular Formula |
C10H12BrFO |
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Molecular Weight |
247.10 g/mol |
IUPAC Name |
2-bromo-1-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)13-8-6-4-5-7(12)9(8)11/h4-6H,1-3H3 |
InChI Key |
ALORPYFDGHCPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=CC=C1)F)Br |
Origin of Product |
United States |
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